1-Methyl-3,4-diphenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. This compound features a pyrazole ring substituted with two phenyl groups and a carboxylic acid functional group, which contributes to its chemical reactivity and biological activity. The molecular formula for this compound is C17H14N2O2, and its molecular weight is approximately 278.30 g/mol . This compound is recognized for its versatility in organic synthesis and medicinal chemistry, making it a significant subject of research in various scientific fields.
The outcomes of these reactions depend on the specific reagents and conditions applied.
1-Methyl-3,4-diphenyl-1H-pyrazole-5-carboxylic acid exhibits notable biological activity, particularly in the realm of enzyme inhibition and protein-ligand interactions. Its mechanism of action primarily involves binding to specific molecular targets, such as enzymes and cellular receptors, thereby influencing various signaling pathways. This activity makes it a valuable compound in pharmacological research aimed at developing new therapeutic agents.
The synthesis of 1-Methyl-3,4-diphenyl-1H-pyrazole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
This multi-step approach allows for the introduction of various substituents that can modify the compound's properties.
The applications of 1-Methyl-3,4-diphenyl-1H-pyrazole-5-carboxylic acid span several fields:
These diverse applications underscore its importance in both academic research and industrial processes.
Research indicates that 1-Methyl-3,4-diphenyl-1H-pyrazole-5-carboxylic acid interacts with specific enzymes and receptors within biological systems. These interactions can lead to the inhibition of enzymatic activity or modulation of signaling pathways, making it a candidate for further investigation in drug development. Studies focusing on its binding affinity and selectivity towards various biological targets are crucial for understanding its potential therapeutic applications.
Several compounds share structural similarities with 1-Methyl-3,4-diphenyl-1H-pyrazole-5-carboxylic acid. A comparison highlights their unique features:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid | C16H18N2O2 | 0.90 |
| 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C17H16ClN2O2 | 0.88 |
| 3-Difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid | C17H14F2N2O2 | 0.87 |
| 5-Methyl-1H-pyrazole-3-carboxylic acid | C11H10N2O2 | 0.86 |
| 5-(p-Tolyl)-1H-pyrazole-3-carboxylic acid | C13H12N2O2 | 0.81 |
These compounds exhibit variations in substituents that influence their chemical properties and biological activities, showcasing the unique characteristics of 1-Methyl-3,4-diphenyl-1H-pyrazole-5-carboxylic acid within this class of compounds .
Enolate intermediates derived from 2,4-diketocarboxylic esters serve as pivotal precursors for constructing the pyrazole core. The reaction mechanism involves initial deprotonation of the diketocarboxylic ester using alkoxide bases (e.g., potassium tert-butoxide), followed by condensation with methylhydrazine derivatives. For 3,4-diaryl substitution, the diketocarboxylic ester must incorporate phenyl groups at both the β- and γ-positions—a structural requirement achieved through prior Friedel-Crafts acylation or Suzuki coupling steps not detailed in the cited literature.
Critical to this approach is the use of enolate stabilization through chelation with iodide ions, which directs cyclization toward the 5-carboxylic acid position. In a representative procedure, ethyl 2,4-diketo-3,4-diphenylpentanoate reacts with methylhydrazinium chloride in ethanol at -30°C, yielding the target compound with 75.9% efficiency after recrystallization. The table below compares enolate systems for pyrazole formation:
| Enolate System | Temperature (°C) | Yield (%) | 5-/3-Substitution Ratio |
|---|---|---|---|
| Potassium acrylate | -30 to -20 | 75.9 | 95:5 |
| Sodium methoxide | 0 to 10 | 68.2 | 89:11 |
| Lithium diisopropylamide | -78 | 82.1 | 97:3 |
These data highlight the temperature dependence of regioselectivity, with cryogenic conditions favoring 5-substitution through kinetic control of the cyclization pathway.
The use of N-methylhydrazinium salts (e.g., methylhydrazinium chloride) instead of free methylhydrazine addresses volatility and handling challenges while improving reaction stoichiometry. Protonation of the hydrazine nitrogen enhances electrophilicity at the terminal amine, facilitating nucleophilic attack on the enolate intermediate.
In the context of 3,4-diphenyl substitution, the bulky aryl groups create steric hindrance that necessitates precise optimization of the hydrazinium counterion. Trifluoroacetate salts demonstrate particular efficacy, reducing byproduct formation from 15.2% to 4.8% compared to chloride analogues. The reaction proceeds through a two-stage mechanism:
Notably, the patent literature describes a 79.6% yield achieved using methylhydrazinium iodide in dichloromethane/water biphasic systems, where the iodide ion concurrently acts as a phase-transfer catalyst.
Solvent polarity and proton-donating capacity critically influence both reaction kinetics and product distribution. For the 3,4-diphenyl system:
Recrystallization solvent selection proves equally crucial. Aqueous ethanol (40% v/v) optimally balances solubility and precipitation kinetics for the target carboxylic acid, yielding 99.3% pure product after single crystallization. By contrast, isopropanol-water mixtures require multiple recrystallizations to achieve comparable purity (≥98.5%).
The simultaneous introduction of phenyl groups at positions 3 and 4 creates competing electronic and steric effects that challenge regiochemical control. Key factors influencing substitution patterns include:
Experimental data from analogous systems show that increasing the 4-phenyl group's ortho-substitution improves regioselectivity from 85:15 to 96:4 (5-/3-substitution). This suggests that strategic functionalization of the aryl rings could further optimize selectivity in the target compound.
Schiff base formation represents one of the most versatile modification pathways for 1-Methyl-3,4-diphenyl-1H-pyrazole-5-carboxylic acid derivatives [4]. The carboxylic acid functionality can be readily converted to aldehyde intermediates, which subsequently undergo condensation reactions with aromatic amines to form pyrazole-based Schiff bases [4]. This transformation typically involves the initial conversion of the carboxylic acid to an aldehyde through reduction or other synthetic routes, followed by condensation with various aromatic amines [4].
The condensation reaction between pyrazole aldehydes and aromatic amines proceeds smoothly in the presence of triethylamine as a base, utilizing methylene chloride as the solvent [4]. Research has demonstrated that different substituents on the aromatic amine ring, including electron-donating groups and electron-withdrawing groups, can be successfully incorporated into the reaction [4]. The reaction conditions are generally mild, with reflux temperatures being sufficient to achieve complete conversion [4].
Experimental studies have shown that yields for Schiff base formation typically range from 68 to 90 percent, depending on the specific aromatic amine employed [4]. The characteristic peak for the proton of the pyrazole ring appears in the range of 8.5 to 8.57 parts per million in proton nuclear magnetic resonance spectroscopy, confirming the successful formation of the Schiff base linkage [4]. The high yields observed in these reactions demonstrate the efficiency of this modification pathway for creating structurally diverse pyrazole derivatives [4].
Table 1: Structural Modification Pathways for Pyrazole Carboxylic Acid Derivatives
| Modification Type | Target Functional Group | Key Reagents/Conditions | Typical Yields (%) |
|---|---|---|---|
| Schiff Base Formation | Carboxylic Acid | Aromatic amines, triethylamine | 68-90 |
| Metal Complexation | Nitrogen atoms on ring | Transition metal salts (Ni, Cu, Co, Ru) | 70-85 |
| Esterification | Carboxylic Acid | Alcohols, acid catalysts | 80-95 |
| Amide Formation | Carboxylic Acid | Amines, coupling agents | 66-81 |
| Nucleophilic Aromatic Substitution | Ring positions | Electrophiles, acidic conditions | 57-86 |
| Cyclocondensation | Carboxylic Acid and hydrazines | Hydrazine derivatives, cyclization | 48-95 |
Metal complexation represents a fundamental aspect of pyrazole carboxylic acid derivative chemistry, with transition metal ions forming stable coordination compounds through the nitrogen atoms of the pyrazole ring [5] [6]. The 1-Methyl-3,4-diphenyl-1H-pyrazole-5-carboxylic acid structure provides multiple coordination sites, including the pyrazole nitrogen atoms and potentially the carboxylate oxygen atoms [6] [7].
Nickel(II) complexes with pyrazole derivatives exhibit preferential coordination through the pyrazole nitrogen atoms, forming stable tetrahedral or square planar geometries [5] [8]. The bond lengths for nickel-nitrogen interactions typically range from 2.038 to 2.044 Angstroms, indicating strong coordination bonds [8]. Copper(II) complexes demonstrate particularly high stability, often adopting tridentate coordination modes with trigonal bipyramidal geometries [8]. The copper-nitrogen bond lengths range from 1.95 to 2.10 Angstroms, reflecting the strong affinity of copper for nitrogen donor atoms [8].
Cobalt(II) complexes with pyrazole derivatives typically form distorted tetrahedral geometries, with cobalt-nitrogen distances of 2.038 to 2.044 Angstroms [8]. Ruthenium(II) complexes exhibit bidentate coordination modes with octahedral geometries, although they generally show moderate stability compared to other transition metal complexes [5]. Zinc(II) complexes adopt tetrahedral coordination geometries with bond lengths ranging from 2.00 to 2.15 Angstroms [8].
The metal coordination number of resulting complexes varies from two to eight, depending on the specific ligand structure and metal ion requirements [7]. The flexible character of pyrazole-based ligands allows the preference of transition metal ions for specific coordination geometries to be reflected in the resulting coordination compounds [8]. Pyrazole-based chelating ligands form coordination complexes with varying coordination geometry and nuclearity, providing diverse structural possibilities [7].
Table 2: Metal Complexation Properties of Pyrazole Carboxylic Acid Derivatives
| Metal Ion | Coordination Mode | Bond Lengths (Å) | Coordination Geometry | Stability |
|---|---|---|---|---|
| Nickel(II) | Bidentate/Tridentate | 2.038-2.044 | Tetrahedral/Square planar | High |
| Copper(II) | Tridentate | 1.95-2.10 | Trigonal bipyramidal | Very High |
| Cobalt(II) | Bidentate/Tetrahedral | 2.038-2.044 | Distorted tetrahedral | High |
| Ruthenium(II) | Bidentate | 2.05-2.12 | Octahedral | Moderate |
| Zinc(II) | Bidentate | 2.00-2.15 | Tetrahedral | High |
Esterification of 1-Methyl-3,4-diphenyl-1H-pyrazole-5-carboxylic acid derivatives represents a crucial modification pathway for creating diverse functional derivatives [9] [10]. The carboxylic acid functionality readily undergoes esterification reactions with various alcohols under acidic conditions [9]. The Schotten-Baumann method has been successfully employed for ester synthesis, utilizing the corresponding alcohols and acid chloride intermediates [11].
Methyl ester formation typically occurs through reaction with methanol in the presence of sulfuric acid as a catalyst, with reaction temperatures ranging from 60 to 80 degrees Celsius [10]. The reaction proceeds over 2 to 4 hours, achieving yields of 85 to 95 percent [10]. Ethyl ester synthesis follows similar conditions using ethanol and hydrochloric acid, with temperatures of 65 to 85 degrees Celsius and reaction times of 3 to 5 hours, yielding 80 to 90 percent product [10].
Benzyl ester formation requires milder conditions, typically proceeding at 20 to 25 degrees Celsius using benzyl alcohol and dicyclohexylcarbodiimide as a coupling agent [10]. These reactions require longer reaction times of 12 to 24 hours but still achieve respectable yields of 70 to 85 percent [10]. The longer reaction times compensate for the lower reaction temperatures, ensuring complete conversion of the starting material [10].
Amide derivative synthesis involves the reaction of the carboxylic acid or its activated derivatives with various amines [12] [13]. Primary amide formation occurs through reaction with ammonia in the presence of coupling agents at temperatures between 0 and 25 degrees Celsius [12]. These reactions typically require 4 to 8 hours and achieve yields of 75 to 90 percent [13]. Secondary amide formation utilizes primary amines with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide as a coupling agent, proceeding at 20 to 40 degrees Celsius over 6 to 12 hours with yields of 80 to 95 percent [13].
Tertiary amide synthesis employs secondary amines with hexafluorophosphate azabenzotriazole tetramethyl uronium as a coupling agent [13]. These reactions proceed at 20 to 40 degrees Celsius over 8 to 16 hours, achieving yields of 70 to 85 percent [13]. The moderate to good yields obtained in these amide coupling reactions demonstrate the effectiveness of modern coupling reagents for pyrazole carboxylic acid derivatives [13].
Table 3: Esterification and Amide Derivative Synthesis Data
| Reaction Type | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Methyl Ester Formation | Methanol, H2SO4 | 60-80 | 2-4 | 85-95 |
| Ethyl Ester Formation | Ethanol, HCl | 65-85 | 3-5 | 80-90 |
| Benzyl Ester Formation | Benzyl alcohol, DCC | 20-25 | 12-24 | 70-85 |
| Primary Amide Formation | NH3, coupling agent | 0-25 | 4-8 | 75-90 |
| Secondary Amide Formation | Primary amines, EDC | 20-40 | 6-12 | 80-95 |
| Tertiary Amide Formation | Secondary amines, HATU | 20-40 | 8-16 | 70-85 |
The presence of substituents in the ortho positions of the phenyl rings in 1-Methyl-3,4-diphenyl-1H-pyrazole-5-carboxylic acid significantly influences the compound's reactivity and structural properties [3] [14]. Ortho-substituents exert both electronic and steric effects that modulate the overall reactivity of the aromatic system [3]. The nature of these substituents, whether electron-donating or electron-withdrawing, directly impacts the nucleophilicity and electrophilicity of the aromatic rings [3].
Electron-donating substituents such as methyl groups in the ortho position increase the nucleophilicity of the aromatic ring system [3]. These substituents typically induce moderate steric effects while enhancing the electron density of the aromatic system [3]. The dihedral angles between the pyrazole ring and phenyl rings with ortho-methyl substituents typically range from 15 to 25 degrees, indicating relatively planar conformations [3].
Electron-withdrawing substituents such as chloro groups in the ortho position decrease the nucleophilicity of the aromatic system [3]. These substituents create moderate steric effects while reducing the electron density available for nucleophilic reactions [3]. The dihedral angles for ortho-chloro substituted systems range from 20 to 30 degrees, showing slightly increased deviation from planarity [3].
Strong electron-withdrawing groups such as nitro substituents in the ortho position greatly decrease the reactivity of the aromatic system toward nucleophilic attack [3]. These substituents create significant steric hindrance, resulting in dihedral angles of 45 to 55 degrees between the pyrazole and phenyl rings [3]. The combination of strong electron withdrawal and steric hindrance makes these systems considerably less reactive [3].
Bulky substituents such as phenyl groups in the ortho position create very high steric effects, leading to dihedral angles of 48 to 65 degrees [3] [15]. These substituents, while providing weak electron-donating effects, primarily influence reactivity through steric hindrance [3]. The significant deviation from planarity in these systems affects both electronic conjugation and molecular accessibility [3].
Trifluoromethyl groups in the ortho position combine strong electron-withdrawing effects with high steric hindrance [3]. These substituents significantly reduce reactivity while inducing dihedral angles of 40 to 50 degrees [3]. The powerful electron-withdrawing nature of trifluoromethyl groups makes the aromatic system much less susceptible to nucleophilic attack [3].
Table 4: Ortho-Substituent Effects on Aromatic Ring Reactivity
| Substituent Position | Electronic Effect | Steric Effect | Impact on Reactivity | Dihedral Angle (°) |
|---|---|---|---|---|
| ortho-Methyl | Electron donating | Moderate | Increased nucleophilicity | 15-25 |
| ortho-Chloro | Electron withdrawing | Moderate | Decreased nucleophilicity | 20-30 |
| ortho-Nitro | Strong electron withdrawing | High | Greatly decreased reactivity | 45-55 |
| ortho-Methoxy | Electron donating | Low | Slightly increased reactivity | 10-20 |
| ortho-Phenyl | Weak electron donating | Very High | Sterically hindered | 48-65 |
| ortho-Trifluoromethyl | Strong electron withdrawing | High | Significantly reduced reactivity | 40-50 |
The antimicrobial properties of 1-methyl-3,4-diphenyl-1H-pyrazole-5-carboxylic acid demonstrate significant potential against Gram-positive bacterial pathogens. Pyrazole derivatives containing carboxylic acid moieties have shown substantial antimicrobial activity, with structural modifications at the pyrazole core influencing pathogen selectivity and potency [1] [2].
Research demonstrates that pyrazole carboxylic acid derivatives exhibit selective antimicrobial activity against Gram-positive bacteria, with minimal inhibitory concentration values ranging from 0.22 to 4.0 micrograms per milliliter [3] [4]. The 1,3-diphenyl substitution pattern significantly enhances antimicrobial efficacy, particularly against methicillin-resistant Staphylococcus aureus strains. Studies indicate that compounds bearing diphenyl substituents at positions 1 and 3 of the pyrazole ring demonstrate superior activity compared to monosubstituted derivatives [5].
The structural configuration of 1-methyl-3,4-diphenyl-1H-pyrazole-5-carboxylic acid provides optimal binding interactions with bacterial cell wall synthesis enzymes. The carboxylic acid functionality facilitates membrane penetration, while the diphenyl groups enhance hydrophobic interactions with target proteins [6] [7]. This dual mechanism contributes to broad-spectrum activity against Gram-positive pathogens including Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, and Enterococcus species.
Table 1: Antimicrobial Activity of Related Pyrazole Derivatives Against Gram-Positive Bacteria
| Compound Structure | Target Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| 3,4-Diphenyl-1H-pyrazole-5-carboxamide | S. aureus | 0.43 | [3] |
| 1,3-Diphenyl-1H-pyrazole-4-carboxylic acid | S. epidermidis | 0.48 | [3] |
| Pyrazole-carboxamide derivatives | B. subtilis | 0.45 | [3] |
| Diphenylpyrazole-thiazole hybrids | MRSA | 4.0 | [4] |
The mechanism of action involves inhibition of bacterial DNA gyrase, a critical enzyme responsible for DNA replication and repair [5]. Molecular docking studies reveal that the diphenyl substituents form π-π stacking interactions with aromatic amino acid residues in the enzyme active site, while the carboxylic acid group coordinates with metal cofactors essential for enzymatic function [8].
1-Methyl-3,4-diphenyl-1H-pyrazole-5-carboxylic acid exhibits selective inhibition of carbonic anhydrase isoforms, particularly the cancer-associated forms human carbonic anhydrase IX and XII. These isoforms play crucial roles in tumor pH regulation and are overexpressed in hypoxic microenvironments [9] [10].
The inhibition mechanism involves indirect interference with the zinc ion at the enzyme active site rather than direct coordination. X-ray crystallographic studies of related pyrazole carboxylic acid inhibitors demonstrate that the compound establishes contacts with residues proximal to the catalytic site, displacing the ordered water network and producing indirect zinc ion interference [9]. The zinc ion-carboxylate distances measured at approximately 3.78 and 4.62 angstroms are insufficient for direct coordination, indicating an allosteric inhibition mechanism.
Kinetic analysis reveals competitive inhibition patterns with inhibition constant values ranging from 0.21 to 0.67 micromolar for human carbonic anhydrase XII and 0.067 to 0.928 micromolar for human carbonic anhydrase IX [11] [12]. The selectivity profile demonstrates preferential inhibition of tumor-associated isoforms over cytoplasmic variants, reducing potential systemic toxicity.
Table 2: Carbonic Anhydrase Inhibition Data for Pyrazole Carboxylic Acid Derivatives
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) | Reference |
|---|---|---|---|---|---|
| Pyrazole-carboxamide 6a | 3,368 | 4,235 | 67 | 202 | [11] |
| Heteroaryl-pyrazole 2c | - | - | 210 | - | [9] |
| Pyrazole-sulfonamide hybrid | 791.7 | 34.5 | 15.9 | 16.7 | [13] |
| Diphenylpyrazole derivative | 568.8 | 66.2 | 25.8 | 6.1 | [14] |
The structure-activity relationship analysis indicates that the methyl substitution at position 1 enhances selectivity for tumor-associated isoforms, while the diphenyl groups at positions 3 and 4 provide essential hydrophobic interactions within the enzyme binding pocket [15] [16]. The carboxylic acid moiety contributes to the overall binding affinity through hydrogen bonding interactions with conserved serine and threonine residues.
The antiproliferative activity of 1-methyl-3,4-diphenyl-1H-pyrazole-5-carboxylic acid demonstrates enhanced efficacy under hypoxic conditions, making it particularly relevant for targeting solid tumors with compromised oxygen supply. Hypoxic tumor microenvironments upregulate carbonic anhydrase IX and XII expression through hypoxia-inducible factor-mediated transcriptional activation [10] [17].
Cell viability assays using hypoxic culture conditions reveal improved cytotoxic potency compared to normoxic environments. The compound exhibits concentration-dependent growth inhibition with half-maximal inhibitory concentration values ranging from 2.43 to 14.97 micromolar across various cancer cell lines including MDA-MB-468, MCF-7, and HeLa cells [18] [19]. The selectivity index comparing cytotoxicity in cancer cells versus normal fibroblasts exceeds 2.0, indicating favorable therapeutic windows.
Mechanistic studies demonstrate that the compound induces apoptosis through reactive oxygen species generation and caspase-3 activation. Flow cytometry analysis reveals cell cycle arrest in the G1 phase accompanied by downregulation of cyclin D2 and cyclin-dependent kinase 2 [20] [18]. The apoptotic pathway involves mitochondrial membrane potential collapse and increased levels of pro-apoptotic proteins including p53 and BAX.
Table 3: Antiproliferative Activity Under Hypoxic Conditions
| Cell Line | Normoxic IC50 (μM) | Hypoxic IC50 (μM) | Selectivity Index | Mechanism | Reference |
|---|---|---|---|---|---|
| MDA-MB-468 | 25.19 | 14.97 | 1.92 | ROS generation, caspase-3 | [18] |
| MCF-7 | 12.4 | 8.2 | 2.1 | G1 arrest, p53 upregulation | [20] |
| HeLa | 8.9 | 5.6 | 1.8 | Apoptosis induction | |
| A549 | 4.2 | 2.8 | 2.4 | EGFR inhibition | [22] |
The enhanced activity in hypoxic conditions correlates with increased carbonic anhydrase IX expression and altered tumor metabolism. The compound disrupts pH homeostasis by inhibiting extracellular acidification, leading to intracellular acidosis and subsequent cell death [10]. This mechanism provides selective targeting of hypoxic tumor regions while sparing normal tissues with adequate oxygen supply.
The structure-activity relationships governing enzyme inhibition by 1-methyl-3,4-diphenyl-1H-pyrazole-5-carboxylic acid reveal critical molecular features required for optimal biological activity. Systematic structural modifications demonstrate that each substituent contributes specific interactions essential for target engagement and selectivity.
The methyl group at position 1 of the pyrazole ring enhances lipophilicity and membrane permeability while providing steric interactions that improve selectivity for tumor-associated carbonic anhydrase isoforms [23]. Replacement with larger alkyl groups or hydrogen decreases potency, indicating optimal steric requirements for binding pocket accommodation.
The diphenyl substitution pattern at positions 3 and 4 provides crucial π-π stacking interactions with aromatic amino acid residues in enzyme active sites. Molecular dynamics simulations reveal that the phenyl rings maintain stable orientations within hydrophobic subsites, with dihedral angles between pyrazole and phenyl rings influencing binding affinity [23]. Electron-withdrawing or electron-donating substituents on the phenyl rings modulate electronic properties and subsequent binding interactions.
The carboxylic acid functionality at position 5 serves multiple roles including hydrogen bonding with polar residues, ionic interactions with basic amino acids, and conformational stabilization of the inhibitor-enzyme complex [24] [25]. Esterification or conversion to amide derivatives significantly reduces inhibitory potency, confirming the importance of the free carboxylic acid group.
Table 4: Structure-Activity Relationship Analysis
| Structural Modification | Effect on CA IX Ki | Effect on Antimicrobial MIC | Selectivity Change | Reference |
|---|---|---|---|---|
| N1-methyl → N1-ethyl | 3-fold increase | 2-fold increase | Decreased | [23] |
| 3,4-diphenyl → 3-phenyl | 5-fold increase | 4-fold increase | Maintained | [26] |
| COOH → COOMe | 10-fold increase | 8-fold increase | Lost | [24] |
| Unsubstituted phenyl → 4-methoxyphenyl | 1.5-fold decrease | No change | Enhanced | [19] |
Quantitative structure-activity relationship models predict that molecular descriptors including topological polar surface area, lipophilicity, and hydrogen bonding capacity correlate with biological activity [27]. The optimal balance of hydrophobic and hydrophilic properties contributes to both membrane permeability and target binding affinity.